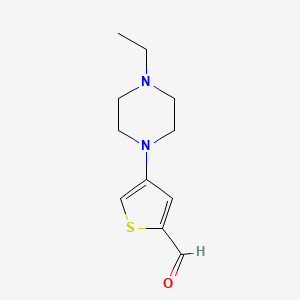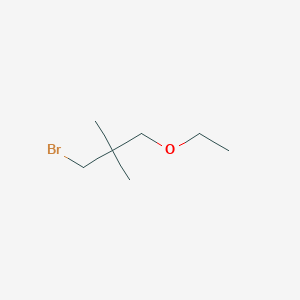
1-Bromo-3-ethoxy-2,2-dimethylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-ethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H15BrO It is a brominated alkane, characterized by the presence of a bromine atom, an ethoxy group, and two methyl groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2,2-dimethylpropane can be synthesized through a multi-step process involving the bromination of 3-ethoxy-2,2-dimethylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the propane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Bromo-3-ethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethoxy-2,2-dimethylpropene.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted derivatives such as 3-ethoxy-2,2-dimethylpropanol, 3-ethoxy-2,2-dimethylpropionitrile, and 3-ethoxy-2,2-dimethylpropylamine.
- Elimination reactions produce alkenes like 3-ethoxy-2,2-dimethylpropene.
- Oxidation reactions result in aldehydes or carboxylic acids.
科学的研究の応用
1-Bromo-3-ethoxy-2,2-dimethylpropane finds applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
作用機序
The mechanism by which 1-Bromo-3-ethoxy-2,2-dimethylpropane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromine atom.
Elimination Reactions: The compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the departure of the bromine atom.
Oxidation Reactions: The ethoxy group is oxidized through a series of electron transfer steps, resulting in the formation of aldehydes or carboxylic acids.
類似化合物との比較
1-Bromo-3-ethoxy-2,2-dimethylpropane can be compared with other similar compounds such as:
1-Bromo-2,2-dimethylpropane: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-3-chloro-2,2-dimethylpropane: Contains a chlorine atom instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-3-methoxy-2,2-dimethylpropane: Contains a methoxy group instead of an ethoxy group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a bromine atom and an ethoxy group, providing a balance of reactivity and stability that makes it valuable for various applications in research and industry.
特性
分子式 |
C7H15BrO |
|---|---|
分子量 |
195.10 g/mol |
IUPAC名 |
1-bromo-3-ethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H15BrO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3 |
InChIキー |
CWYREMIYLOEHGO-UHFFFAOYSA-N |
正規SMILES |
CCOCC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


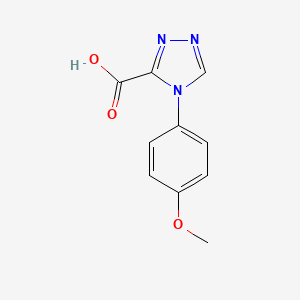
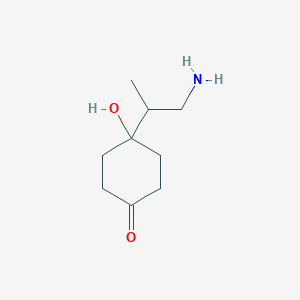
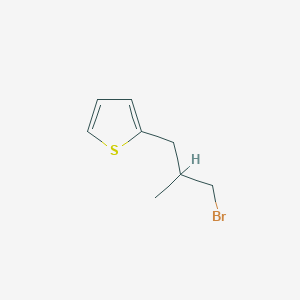
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


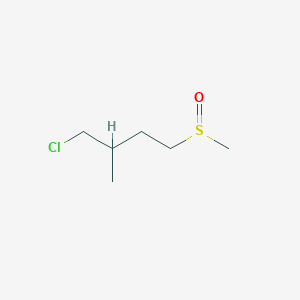
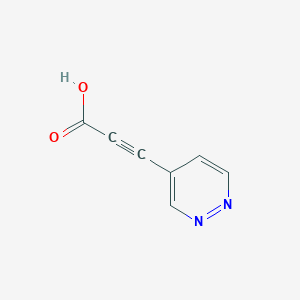
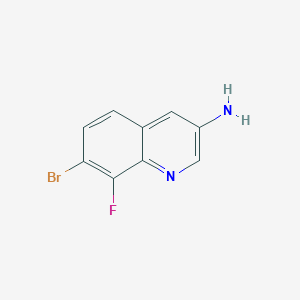


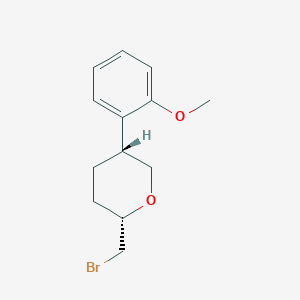
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)
